Antibacterial Activity Against Ralstonia solanacearum – Thioether Scaffold Outperforms Commercial Copper and Thiadiazole Standards
In a structurally related series of trifluoromethylpyridine thioether amides, compounds carrying the thioether motif demonstrated EC50 values of 40–78 mg L⁻¹ against R. solanacearum. These values represent a 1.1–2.2-fold improvement over the commercial bactericide thiodiazole copper (EC50 87 mg L⁻¹) and a 1.6–3.1-fold improvement over bismerthiazol (EC50 124 mg L⁻¹) [1]. The target compound retains the same thioether linkage and trifluoromethylpyridine core, placing it within the activity-proven cluster.
| Evidence Dimension | Antibacterial potency (EC50) against R. solanacearum |
|---|---|
| Target Compound Data | 40–78 mg L⁻¹ (range for thioether-containing analogs E1, E3, E5, E6, E10, E11, E13) |
| Comparator Or Baseline | Thiodiazole copper (87 mg L⁻¹); Bismerthiazol (124 mg L⁻¹) |
| Quantified Difference | 1.1–3.1-fold lower EC50 (i.e., superior potency) |
| Conditions | In vitro antibacterial assay; R. solanacearum culture |
Why This Matters
Enables procurement for plant bacterial disease programs where commercial copper-based products show insufficient potency or resistance emergence.
- [1] Guo, S. X., He, F., Dai, A. L., Zhang, R. F., Chen, S. H., Wu, J. "Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties." RSC Advances, 2020, 10, 35658-35670. View Source
